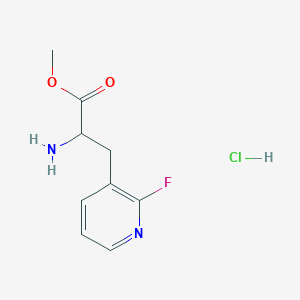

Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride” is a chemical compound with the IUPAC name “methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate hydrochloride”. It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold in its solid form .

Molecular Structure Analysis

The molecular weight of “this compound” is 234.66 . The molecular formula is C9H11FN2O2 . The InChI code is1S/C9H11FN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H . Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis of pyridonecarboxylic acids and their analogs, demonstrating significant antibacterial activities. For instance, studies on pyridonecarboxylic acids as antibacterial agents showed that certain compounds, with specific substitutions, exhibited more potent activity than established antibiotics, suggesting the role of fluoropyridine derivatives in developing new antibacterial drugs (Egawa et al., 1984).

Fluorochrome and Dye Studies

Fluorochromic dyes derived from aminoacridinium, containing vinylene functions with electron-withdrawing groups, have been prepared and studied, highlighting their potential in biological assays due to strong fluorescence and favorable quantum yields (Pereira & Gehlen, 2006).

Synthesis of Cognition Enhancers

The synthesis of fluoropyridinylmethyl-functionalized compounds, like the cognition enhancer drug candidate DMP 543, showcases the use of fluoropyridine derivatives in creating molecules with potential therapeutic applications (Pesti et al., 2000).

Interaction with Serum Albumins

Studies have examined the binding interactions between novel fluorophores and serum albumins, utilizing fluorescence perturbation and molecular modeling. These interactions are essential for understanding how such compounds might behave in biological systems and their potential as fluorescence probes (Pal et al., 2015).

Herbicidal Activity

The synthesis and evaluation of fluoropyridinylmethylaminoacrylates as herbicidal agents, highlighting the role of fluoropyridine derivatives in developing new agrochemicals with potent herbicidal activities (Liu et al., 2005).

Anticancer Research

Some new S-glycosyl and S-alkyl derivatives of triazinone compounds have been synthesized and evaluated for their anticancer activities, indicating the potential use of fluoropyridine derivatives in cancer treatment (Saad & Moustafa, 2011).

Safety and Hazards

properties

IUPAC Name |

methyl 2-amino-3-(2-fluoropyridin-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2.ClH/c1-14-9(13)7(11)5-6-3-2-4-12-8(6)10;/h2-4,7H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIIGJYXQQUTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=C(N=CC=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)

![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)

![3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2737756.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2737759.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)